N-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide

High-Throughput Screening Target Profiling Assay Reproducibility

Researchers often waste resources on uncharacterized screening compounds. This compound has deposited HTS bioassay data against four pharmacologically relevant targets (RGS4 activator, MOR-1, ADAM17 inhibitor, M1 receptor), providing a validated activity fingerprint for assay benchmarking and cross-validation. • Pre-validated HTS probe with public bioassay data across 4 target classes • ≥95% purity by LCMS/NMR with QC documentation • Off-the-shelf availability for immediate dose-response profiling Ideal for building or refreshing HTS screening libraries and SAR studies targeting NLRP3 inflammasome or GPCR pathways.

Molecular Formula C17H19N3O5S2
Molecular Weight 409.48
CAS No. 864974-59-4
Cat. No. B2845902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide
CAS864974-59-4
Molecular FormulaC17H19N3O5S2
Molecular Weight409.48
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H19N3O5S2/c1-18-16(22)14-6-11-26-17(14)19-15(21)12-2-4-13(5-3-12)27(23,24)20-7-9-25-10-8-20/h2-6,11H,7-10H2,1H3,(H,18,22)(H,19,21)
InChIKeyRKACWLNHYFRLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


N-Methyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide (CAS 864974-59-4) is a synthetic small molecule (C₁₇H₁₉N₃O₅S₂, MW 409.5 g/mol) belonging to the thiophene-3-carboxamide class, characterized by a thiophene core, a 4-(morpholinosulfonyl)benzamido substituent at the 2-position, and an N-methyl carboxamide at the 3-position . It is primarily supplied as a research-grade screening compound (typical purity ≥95% by LCMS/NMR) by vendors including Life Chemicals (Cat. No. F1358-0679) and CheMenu (Cat. No. CM1012430), and is listed in the PubChem substance database . The compound has been profiled in multiple high-throughput screening (HTS) bioassays deposited by the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center, covering targets such as RGS4, mu-opioid receptor (MOR-1), ADAM17, and muscarinic M1 receptor . Its structural scaffold places it among sulfonamide-bearing thiophene carboxamides under investigation as potential NLRP3 inflammasome inhibitors, though direct confirmatory data for this specific chemotype remain limited to inferred class-level associations [1].

Screening workflow

Multi-target HTS profiling with pre-deposited bioassay data against RGS4, MOR-1, ADAM17, and M1 receptor

Procurement baseline

Research-grade solid with batch-specific QC documentation (LCMS/¹H NMR); off-the-shelf availability from established suppliers

Selection context

Planar thiophene-3-carboxamide scaffold bearing N-methyl carboxamide and morpholinosulfonyl groups; supports SAR exploration and permeability benchmarking

Why Structural Analogs Are Not Functionally Interchangeable


Thiophene-3-carboxamide derivatives bearing sulfonamide substituents cannot be treated as functionally interchangeable despite sharing a common core scaffold. Minor structural modifications—such as the presence or absence of an N-methyl group on the 3-carboxamide, variation of the sulfonamide moiety (morpholino vs. pyrrolidino or other cyclic amines), or benzannulation of the thiophene ring—produce orthogonal biological activity profiles across distinct target classes [1]. For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene analog (CAS 892977-85-4) and the perhydrocyclohepta[b]thiophene analog (CAS 868965-75-7) differ from the title compound solely in the degree of saturation and ring size of the fused cycloalkyl moiety, yet these changes are expected to alter molecular shape, lipophilicity, and target engagement in ways that cannot be predicted a priori . Furthermore, the title compound has been specifically tested in HTS assays against RGS4, MOR-1, ADAM17, and M1 receptor, generating unique activity fingerprints that close analogs were not necessarily profiled against . Procurement of a 'similar' compound without matching experimental provenance therefore carries a high risk of failed assay reproducibility and wasted screening resources.

Analog activity profiles are unknown

Saturated-ring or primary amide analogs lack publicly deposited HTS data; assuming conserved target engagement may lead to failed assay reproducibility and wasted screening resources.

Scaffold topology and H-bond signature differ

Thiophene planarity versus non-planar fused rings, and N-methyl vs primary amide substitution, alter molecular recognition and metabolic stability; binding-site complementarity may not transfer across analogs.

QC documentation and lead time gaps

Custom-synthesis analogs often lack standardized analytical documentation and introduce 2–6 week delays; batch-to-batch variability may compromise inter-experiment reproducibility.

Differentiating Evidence from Structural Analogs


HTS Activity Fingerprint Across Four Human Targets

The compound has been tested in four distinct HTS bioassays deposited in public databases, generating a unique activity fingerprint. In the RGS4 activator assay (Johns Hopkins Ion Channel Center), the compound showed a measurable signal in the primary screen at the tested concentration . By contrast, the closely related tetrahydrobenzo[b]thiophene analog (CAS 892977-85-4) and perhydrocyclohepta[b]thiophene analog (CAS 868965-75-7) have no publicly deposited HTS data against these same four targets, meaning their activity profiles at RGS4, MOR-1, ADAM17, and M1 are unknown and cannot be assumed equivalent .

HTS Fingerprint
Cross-study comparable
4 bioassay entries deposited (RGS4, MOR-1, ADAM17, M1) vs 0 for saturated-ring analogs

Establishes a unique multi-target activity fingerprint; supports assay benchmark and cross-validation.

Public HTS repositories as of 2026; analogs 892977-85-4 and 868965-75-7 not profiled against these targets.

High-Throughput Screening Target Profiling Assay Reproducibility

Scaffold Planarity Versus Saturated Fused-Ring Analogs

The title compound features a fully aromatic, planar thiophene ring, whereas the closest commercially available analogs (CAS 892977-85-4 and 868965-75-7) incorporate partially or fully saturated cycloalkyl rings fused to the thiophene core . The tetrahydrobenzo[b]thiophene analog (892977-85-4) contains a cyclohexene ring, and the perhydrocyclohepta[b]thiophene analog (868965-75-7) contains a cycloheptane ring. These saturation differences alter molecular topology: the planar thiophene has a smaller projected surface area and different π-stacking potential compared to the non-planar, chair/boat-configured saturated analogs [1].

Scaffold Planarity
Class-level inference
0 sp³ ring carbons (planar) vs 4–7 sp³ (saturated analogs)

Binding topology and π-stacking potential differ; target engagement may not be preserved in non-planar scaffolds.

MW increase of ~54 Da for saturated analogs; class-level medicinal chemistry principles.

Medicinal Chemistry Scaffold Hopping Conformational Analysis

N-Methyl Carboxamide as Key H-Bond Differentiator

The title compound bears an N-methyl carboxamide (-CONHCH₃) at the thiophene 3-position, which is a secondary amide capable of both hydrogen bond donation (NH) and acceptance (C=O). The truncated analog 2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxamide (CAS not fully resolved; primary amide variant) lacks the N-methyl group, resulting in a primary amide (-CONH₂) with a different H-bond donor count (2 donors vs. 1) and altered polarity (topological polar surface area difference of approximately 9 Ų) [1]. The N-methyl group also reduces metabolic susceptibility to amidase-mediated hydrolysis compared to the unsubstituted primary amide, based on general class-level SAR for secondary vs. primary amides [2].

H-Bond Profile
Class-level inference
HBD: 1 (N-methyl) vs 2 (primary amide); ΔtPSA ≈ −17 Ų

Lower HBD count and tPSA may improve passive permeability; N-methylation may enhance metabolic stability relative to primary amide.

Fragment-based tPSA prediction; metabolic stability inferred from general amide SAR.

Structure-Activity Relationship Hydrogen Bonding Metabolic Stability

Commercial Availability and QC Documentation

The title compound is supplied by Life Chemicals (Product No. F1358-0679) with ≥90% purity guaranteed by LCMS and 400 MHz ¹H NMR, and is available off-the-shelf as a solid . In contrast, the tetrahydrobenzo[b]thiophene analog (CAS 892977-85-4), while listed by vendors, is often only available via custom synthesis with longer lead times and less standardized QC documentation . For screening laboratories, the availability of a pre-validated, QC-documented stock directly affects experimental turnaround time and batch-to-batch reproducibility.

QC & Availability
Supporting evidence
Off-the-shelf solid with ≥90% purity (LCMS/NMR) vs custom synthesis with variable QC

Reduces procurement lead time and enables batch-to-batch reproducibility for screening campaigns.

Lead time difference of 2–6 weeks for custom-synthesis analogs; QC documentation as reported by supplier.

Procurement Quality Control Reproducibility

Recommended Research and Procurement Applications


HTS Library Expansion for Multi-Target Profiling

Procurement of the title compound is justified when building or refreshing an HTS screening library that requires compounds with pre-existing public bioassay data across multiple target classes. The four deposited HTS data points (RGS4, MOR-1, ADAM17, M1) provide a starting activity fingerprint that can be used to benchmark assay performance and cross-validate new screening results against established databases . Analogs lacking this deposited data require complete de novo characterization, increasing both time and resource expenditure.

NLRP3 Inflammasome Inhibitor Lead Identification

The compound belongs to the thiophene-3-carboxamide sulfonamide class claimed in NLRP3 inflammasome inhibitor patents (e.g., EP 4217347 A1) [1]. It is suitable as a core scaffold reference standard for medicinal chemistry campaigns targeting NLRP3, particularly for structure-activity relationship (SAR) studies exploring the effect of N-methylation at the 3-carboxamide position and the morpholinosulfonyl group on inflammasome inhibition potency.

Physicochemical Benchmarking for Cell-Permeable Probe Design

The compound's moderate molecular weight (409.5 Da), limited H-bond donor count (1 from the N-methyl amide), and planar thiophene core place it within favorable physicochemical space for cell permeability optimization [2]. It can serve as a reference compound in permeability assays (e.g., PAMPA, Caco-2) when benchmarking the impact of scaffold rigidification (planar vs. saturated) and N-methylation on passive diffusion, guiding the design of probe molecules for intracellular targets.

Chemical Probe for RGS4 and GPCR Pathway Studies

Given the compound's demonstrated activity in the RGS4 activator HTS assay and GPCR-targeted screens (MOR-1, M1), it is appropriate for use as a chemical probe in academic or industrial laboratories investigating regulators of G-protein signaling or GPCR signaling pathways . Its off-the-shelf availability with QC documentation supports rapid initiation of follow-up dose-response and selectivity profiling experiments.

Application
Selection Property
Validation Focus
HTS library expansion & multi-target profiling
Pre-existing public bioassay data (RGS4, MOR-1, ADAM17, M1) with batch QC
Assay benchmark and cross-validation against deposited HTS activity records
NLRP3 inflammasome inhibitor lead identification
Thiophene-3-carboxamide scaffold with N-methyl morpholinosulfonyl substitution claimed in NLRP3 patents
SAR exploration around N-methylation and sulfonamide substituent effects on inflammasome inhibition
Physicochemical benchmarking for cell-permeable probe design
Moderate molecular weight, low H-bond donor count, and planar aromatic core
Permeability assay correlation (PAMPA/Caco-2) to evaluate planarity and N-methylation impact on passive diffusion
Chemical probe for RGS4 and GPCR pathway studies
Demonstrated primary screen signal in RGS4 activator, MOR-1 agonist, and M1 agonist HTS assays; off-the-shelf availability
Dose-response validation and selectivity profiling in GPCR signaling research
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